2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

Catalog No.
S1900463
CAS No.
672937-61-0
M.F
C18H26NP
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

CAS Number

672937-61-0

Product Name

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole

IUPAC Name

ditert-butyl-(1-phenylpyrrol-2-yl)phosphane

Molecular Formula

C18H26NP

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3

InChI Key

DVVDGSKDQGMLPW-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C

Ligand in Transition-Metal Catalysis:

This compound functions as a ligand, a molecule that binds to a central metal atom in a complex. In the case of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, the phosphorus atom (P) with its lone pair of electrons acts as the binding site to a transition metal like palladium (Pd) or nickel (Ni) []. These transition metal complexes are then used as catalysts in various organic synthesis reactions.

The specific properties of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, particularly the bulky tert-butyl groups, contribute to its effectiveness as a ligand. These bulky groups sterically hinder the approach of substrates to the metal center, influencing the reaction pathway and promoting desired reaction products [].

Here are some examples of catalytic reactions where 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole has been employed:

  • C-C coupling reactions: This class of reactions involves forming a carbon-carbon bond between two organic molecules. 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole has been shown to be a valuable ligand for Suzuki-Miyaura couplings and Negishi couplings [, ].
  • Hydrogenation reactions: These reactions involve the addition of hydrogen (H) to an unsaturated organic molecule. Palladium complexes containing 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole have been used as catalysts for efficient hydrogenation processes [].

Research on Development and Applications:

Ongoing research explores the potential of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole in various scientific applications. This includes:

  • Development of new catalysts with improved activity, selectivity, and efficiency for organic synthesis.
  • Investigation of the reaction mechanisms of these catalysts to gain a deeper understanding of their behavior.
  • Exploring the application of these catalysts in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

The compound originates from research by Stephen Buchwald and co-workers in the early 2000s []. Buchwald ligands are a class of phosphine-based ligands known for their effectiveness in various transition-metal-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis [].


Molecular Structure Analysis

The key feature of the molecule is the combination of a phosphine group (P-H) bound to a pyrrole ring, with a phenyl group (C6H5) attached to the other side of the pyrrole. The two bulky tert-butyl groups (C(CH3)3) are attached to the phosphorus atom, providing steric hindrance and influencing the electronic properties of the ligand [].

This combination of features allows the Buchwald ligand to chelate (bind to the metal center with two donor atoms) to transition metals, forming stable and efficient catalysts for cross-coupling reactions [].


Chemical Reactions Analysis

R-X + Ar-B(OH)2 -> R-Ar + HO-BX(OH) + H2O (Eqn. 1)

where R and Ar are organic groups, X is a leaving group (like Cl or Br), B(OH)2 is a boronic acid, and BX(OH) is a byproduct. The Buchwald ligand would be complexed with the transition metal catalyst (not shown) that facilitates the C-C bond formation between R and Ar.

The specific choice of Buchwald ligand variant and the transition metal can influence the efficiency and selectivity of the reaction [].


Physical And Chemical Properties Analysis

Buchwald ligands are generally air and moisture sensitive due to the presence of the P-H bond. They are typically sold as air-stable adducts with other Lewis acids [].

Buchwald ligands function by coordinating with transition metals to form a catalyst complex. The steric and electronic properties of the ligand influence the binding of the reactants to the metal center and activation of the bonds to be broken and formed during the catalytic cycle []. The exact mechanism can vary depending on the specific reaction and the transition metal involved.

Buchwald ligands should be handled with care as they may be irritating to the skin and eyes. They are typically flammable and should be kept away from heat sources. Detailed information on safety and handling procedures can be found in safety data sheets provided by chemical suppliers [].

This compound is primarily utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions involve the formation of carbon-nitrogen or carbon-carbon bonds, where 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole acts as a bidentate ligand, stabilizing metal catalysts like palladium. The effectiveness of this ligand in facilitating these reactions can be attributed to its steric and electronic properties, which enhance catalytic activity and selectivity .

While specific biological activities of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole are not extensively documented, phosphorus-containing compounds have been investigated for various biological applications, including their potential as enzyme inhibitors and in drug design. The unique structural features of this compound may offer opportunities for further research into its biological interactions and therapeutic potential.

The synthesis of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 1-phenyl-1H-pyrrole with di-tert-butyl phosphine under controlled conditions. The process may include:

  • Formation of the Ligand: Reacting di-tert-butyl phosphine with an appropriate electrophile.
  • Coupling Reaction: Utilizing palladium-catalyzed coupling methods to attach the ligand to the pyrrole structure.

This synthetic route allows for the efficient preparation of the compound with high purity .

2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole finds applications primarily in organic synthesis as a ligand in catalysis. Its effectiveness in facilitating cross-coupling reactions makes it valuable in:

  • Pharmaceutical Development: Enabling the synthesis of complex organic molecules.
  • Material Science: Contributing to the development of new materials through polymerization processes.
  • Agricultural Chemistry: Assisting in the synthesis of agrochemicals.

The versatility of this compound enhances its utility across various fields .

Studies on the interactions of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole with metal centers have shown that it forms stable complexes that exhibit enhanced catalytic properties. Research indicates that modifications to the ligand structure can significantly impact its binding affinity and catalytic efficiency, making it a subject of interest for further exploration in coordination chemistry.

When comparing 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole with similar compounds, notable examples include:

Compound NameStructural FeaturesUnique Properties
2-(Di-isopropyl-phosphino)-1-phenyl-1H-pyrroleIsopropyl groups instead of tert-butylDifferent steric hindrance affecting reactivity
2-(Diphenyl-phosphino)-1-phenyl-1H-pyrrolePhenyl groups instead of tert-butylEnhanced electronic properties for certain reactions
2-(Di-n-butyl-phosphino)-1-phenyl-1H-pyrrolen-butyl groups instead of tert-butylVarying solubility and reactivity profiles

The uniqueness of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole lies in its balance between steric bulk and electronic donation, which optimizes its performance as a ligand in catalysis compared to other similar compounds .

XLogP3

4.2

Dates

Modify: 2023-08-16
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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